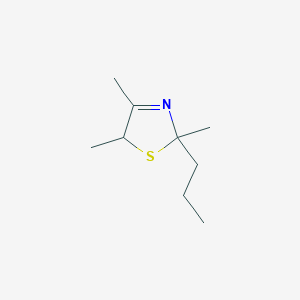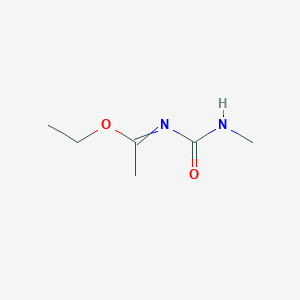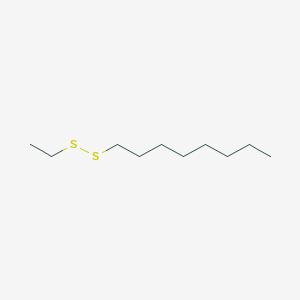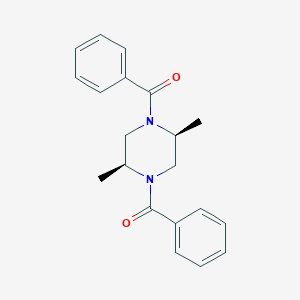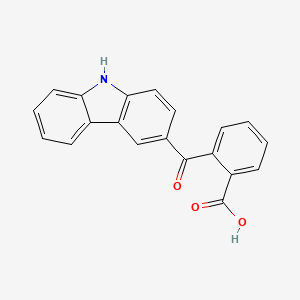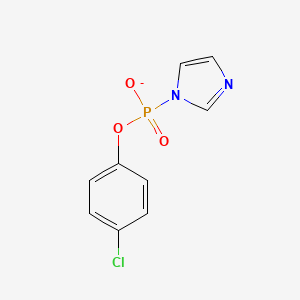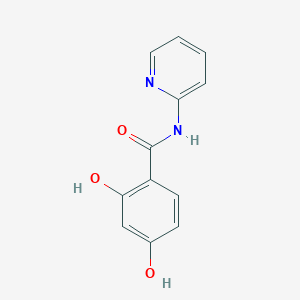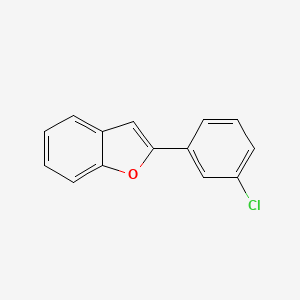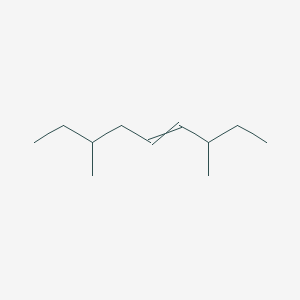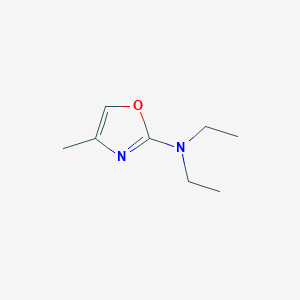
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a notable method that uses tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides in ionic liquids . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium complexes and quaternary ammonium hydroxide ion exchange resins can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine and copper nitrate for oxidation reactions.
Reducing agents: Such as hydrogen gas and metal catalysts for reduction reactions.
Substituting agents: Such as alkyl halides and acid chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Diethyl-4-methyl-1,3-oxazol-2-amine include other oxazole derivatives such as:
- 2,5-disubstituted oxazoles
- Benzoxazoles
- Isoxazoles
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
64369-49-9 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N,N-diethyl-4-methyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H14N2O/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 |
Clé InChI |
HOMBZWHAQACLGA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


